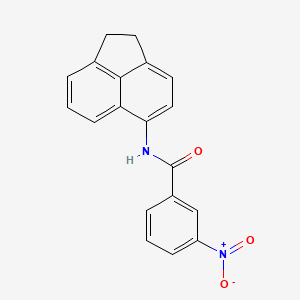![molecular formula C17H17NOS B5172552 N-allyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5172552.png)
N-allyl-4-[(phenylthio)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-4-[(phenylthio)methyl]benzamide, also known as NSC 750854, is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-allyl-4-[(phenylthio)methyl]benzamide 750854 is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, N-allyl-4-[(phenylthio)methyl]benzamide 750854 has been found to have antioxidant properties that may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-allyl-4-[(phenylthio)methyl]benzamide 750854 has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, N-allyl-4-[(phenylthio)methyl]benzamide 750854 has been found to have antioxidant properties that may contribute to its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-4-[(phenylthio)methyl]benzamide 750854 has several advantages for lab experiments. It is easy to synthesize and has been found to have high purity and yield. Additionally, N-allyl-4-[(phenylthio)methyl]benzamide 750854 has been found to have low toxicity, making it safe for use in lab experiments. However, there are also limitations to using N-allyl-4-[(phenylthio)methyl]benzamide 750854 in lab experiments. It has a short half-life, which may limit its effectiveness in certain experiments. Additionally, N-allyl-4-[(phenylthio)methyl]benzamide 750854 has not been extensively studied, and more research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for N-allyl-4-[(phenylthio)methyl]benzamide 750854. Further research is needed to fully understand its mechanism of action and potential applications in scientific research. Additionally, more studies are needed to determine the optimal dosage and administration of N-allyl-4-[(phenylthio)methyl]benzamide 750854. Further research is also needed to explore the potential use of N-allyl-4-[(phenylthio)methyl]benzamide 750854 in the treatment of other diseases and disorders. Finally, more research is needed to develop new and improved synthesis methods for N-allyl-4-[(phenylthio)methyl]benzamide 750854.
Métodos De Síntesis
N-allyl-4-[(phenylthio)methyl]benzamide 750854 is synthesized through a multistep process that involves the reaction of 4-bromobenzaldehyde with allylamine to form an intermediate product. This intermediate product is then reacted with thiophenol to produce the final product, N-allyl-4-[(phenylthio)methyl]benzamide 750854. The synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
N-allyl-4-[(phenylthio)methyl]benzamide 750854 has been found to have potential applications in scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells. Additionally, N-allyl-4-[(phenylthio)methyl]benzamide 750854 has been found to have potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(phenylsulfanylmethyl)-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-2-12-18-17(19)15-10-8-14(9-11-15)13-20-16-6-4-3-5-7-16/h2-11H,1,12-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYDVWCUNFEGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5172472.png)
![N-[4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5172485.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-bromobenzamide](/img/structure/B5172491.png)

![4-methyl-3-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5172498.png)
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5172505.png)
![methyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5172507.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(3-methyl-1H-pyrazol-5-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5172509.png)
![2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5172514.png)


![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5172542.png)
![1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5172560.png)
![2-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5172568.png)